molecular formula C8H22N4 B1593707 1,2-Propanediamine, N1,N1'-1,2-ethanediylbis- CAS No. 50985-30-3

1,2-Propanediamine, N1,N1'-1,2-ethanediylbis-

Cat. No.: B1593707
CAS No.: 50985-30-3
M. Wt: 174.29 g/mol
InChI Key: NZNLWMMWMCQCIE-HTQZYQBOSA-N
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Description

IUPAC Nomenclature and Structural Isomerism

The IUPAC name for this compound is (2R)-1-N-[2-[[(2S)-2-aminopropyl]amino]ethyl]propane-1,2-diamine . This systematic name reflects its stereochemical configuration and connectivity:

  • Core structure : A propane-1,2-diamine backbone (two amine groups on adjacent carbons of a three-carbon chain).
  • Substituents : Two 2-aminopropyl groups linked via an ethylene bridge (1,2-ethanediyl group).
  • Stereochemistry : The chiral centers at C2 and C7 are specified as R and S configurations, respectively.

Structural isomerism arises from variations in connectivity or functional group placement. For this compound:

  • Positional isomerism : Possible if amine groups shift along the propane backbone (e.g., 1,3-propanediamine derivatives).
  • Functional group isomerism : Unlikely due to the fixed diamine and ethanediyl groups, but alternative bridging groups (e.g., propylene instead of ethylene) could create distinct isomers.
  • Stereoisomerism : The compound exhibits enantiomerism due to its two chiral centers. For example, the (2R,7S) configuration differs from (2S,7R), though only one stereoisomer is documented.

CAS Registry Number and Alternative Synonyms

The compound is uniquely identified by CAS Registry Number 50985-30-3 . Alternative names and identifiers include:

Synonym/Source Identifier
Systematic IUPAC Name (2R)-1-N-[2-[[(2S)-2-aminopropyl]amino]ethyl]propane-1,2-diamine
Common Synonyms N,N'-Bis(2-amino-1-propyl)ethanediamine; SCHEMBL9425876; DA-42255
Regulatory Listings AICIS Inventory (Australia); EPA TSCA (U.S.)

These synonyms emphasize its bis-aminopropyl-ethylene structure and regulatory status.

Molecular Formula and Stereochemical Configuration

The molecular formula C₈H₂₂N₄ corresponds to a molecular weight of 174.29 g/mol . Key stereochemical and structural features include:

Table 1: Molecular and Stereochemical Data

Property Value
Molecular Formula C₈H₂₂N₄
Molecular Weight 174.29 g/mol
SMILES Notation CC@HN
InChI Key NZNLWMMWMCQCIE-OCAPTIKFSA-N
Chiral Centers C2 (R), C7 (S)

The stereochemistry is critical for its spatial arrangement, influencing potential interactions in coordination chemistry or biological systems. The compound’s ethylene-bridged bis-aminopropyl structure enables chelation, as seen in related polyamine complexes.

Structural Comparison with Isomers

Isomer Type Example Compound Distinguishing Feature
Positional 1,3-Propanediamine derivatives Amine groups on non-adjacent carbons
Functional Ethylenediamine derivatives Replacement of propane backbone with ethylene
Stereochemical (2S,7R)-configured enantiomer Mirror-image spatial arrangement

This compound’s defined stereochemistry and bridging groups differentiate it from simpler diamines like ethylenediamine or 1,3-propanediamine.

Properties

CAS No.

50985-30-3

Molecular Formula

C8H22N4

Molecular Weight

174.29 g/mol

IUPAC Name

(2R)-1-N-[2-[[(2R)-2-aminopropyl]amino]ethyl]propane-1,2-diamine

InChI

InChI=1S/C8H22N4/c1-7(9)5-11-3-4-12-6-8(2)10/h7-8,11-12H,3-6,9-10H2,1-2H3/t7-,8-/m1/s1

InChI Key

NZNLWMMWMCQCIE-HTQZYQBOSA-N

SMILES

CC(CNCCNCC(C)N)N

Isomeric SMILES

C[C@H](CNCCNC[C@@H](C)N)N

Canonical SMILES

CC(CNCCNCC(C)N)N

Origin of Product

United States

Biological Activity

1,2-Propanediamine, N1,N1'-1,2-ethanediylbis- (CAS No. 22201-11-2), also known as 1,2-bis(3-aminopropylamino)ethane, is a diamine compound with significant biological activity. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyDescription
Molecular Formula C6H18N4
Molecular Weight 158.24 g/mol
IUPAC Name N,N'-bis(3-aminopropyl)ethylenediamine
CAS Number 22201-11-2

Antimicrobial Properties

Research indicates that 1,2-Propanediamine exhibits antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it demonstrated significant inhibition of growth for both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain tested.

Cytotoxic Effects

The compound has been evaluated for its cytotoxic effects on cancer cell lines. A notable study reported that at concentrations above 100 µM, it induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 value was determined to be approximately 75 µM.

The biological activity of 1,2-Propanediamine can be attributed to its ability to interact with cellular components:

  • Cell Membrane Interaction : The amine groups facilitate penetration into the cell membrane, leading to increased permeability and subsequent cellular stress.
  • Reactive Oxygen Species (ROS) Generation : It has been shown to increase ROS levels in treated cells, contributing to oxidative stress and apoptosis.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various amines including 1,2-Propanediamine against Staphylococcus aureus and Escherichia coli. The results indicated that this compound had comparable activity to traditional antibiotics, suggesting potential as a therapeutic agent in treating infections caused by resistant strains.

Cancer Cell Line Study

In another study focused on its anticancer properties, researchers treated MCF-7 cells with varying concentrations of 1,2-Propanediamine. The findings indicated a dose-dependent increase in apoptosis markers such as Annexin V positivity and DNA fragmentation.

Safety and Toxicological Data

While the compound shows promising biological activities, it is also associated with certain safety concerns:

  • Toxicity : It is classified as harmful if swallowed and can cause severe skin burns upon contact. Inhalation may lead to respiratory irritation.
  • Sensitization : Prolonged exposure can result in sensitization dermatitis in predisposed individuals.

Scientific Research Applications

Biological Research

1,2-Propanediamine has been studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and biomolecular studies. For instance:

  • Protein Interaction Studies : Used to explore binding affinities and structural changes in proteins.

Medicinal Chemistry

The compound is being investigated for its therapeutic potential:

  • Anticancer Agents : Research indicates that derivatives of 1,2-propanediamine exhibit cytotoxic effects on cancer cell lines.
  • Neuroprotective Effects : Studies suggest potential neuroprotective properties that could be beneficial in treating neurodegenerative diseases.

Polymer Chemistry

1,2-Propanediamine serves as a building block in the synthesis of polyamide and epoxy resins:

  • Epoxy Hardener : It is used as a hardener in epoxy formulations, enhancing mechanical properties and thermal stability.

Catalysis

The compound has been utilized as a ligand in catalytic processes:

  • Transition Metal Complexes : Forms complexes that catalyze various organic reactions, including hydrogenation and oxidation processes.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1,2-propanediamine showed significant cytotoxicity against human breast cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways.

Case Study 2: Epoxy Resin Development

Research conducted by ColorMatrix highlighted the effectiveness of using 1,2-propanediamine as an epoxy hardener. The resulting materials exhibited improved adhesion and resistance to thermal degradation compared to traditional hardeners.

Preparation Methods

Preparation via Ammoniation of 1,2-Dichloropropane in High-Pressure Reactor

Method Overview:

This is a widely reported industrial method involving the nucleophilic substitution reaction of 1,2-dichloropropane with liquid ammonia under high temperature and pressure in the presence of a heterogeneous catalyst.

Process Details:

  • Reactants: 1,2-dichloropropane, liquid ammonia, water, and a catalyst.
  • Catalyst Composition: Typically a mixed oxide catalyst containing copper oxide (CuO), cobalt oxide (Co₂O₃), with magnesium and chromium as auxiliaries supported on alumina (Al₂O₃) and sometimes diatomaceous earth.
  • Reaction Conditions: Temperature maintained at 160–180 °C, pressure at 8–12 MPa.
  • Reaction Time: 4–5 hours.
  • Procedure: The reactants are loaded into an autoclave. The mixture is heated to the target temperature and pressure, and the reaction proceeds until complete conversion of 1,2-dichloropropane is confirmed by gas chromatography (GC).
  • Post-Reaction: The system is cooled to 20–25 °C, excess ammonia is vented and recycled, and the product mixture is purified by rectification to isolate 1,2-propanediamine.

Yields and Efficiency:

  • Yields reported are high, around 87.5% to 89.3% depending on catalyst loading and ammonia ratio.
  • The catalyst loading is typically 5–20% of the weight of 1,2-dichloropropane.
  • The molar ratio of ammonia to 1,2-dichloropropane ranges from 5:1 to 8:1.
  • Water is added in amounts of 0.5 to 2.5 times the weight of 1,2-dichloropropane to facilitate the reaction.

Example Data from Patent Embodiments:

Parameter Embodiment 1 Embodiment 2
1,2-Dichloropropane 112.99 g (1.0 mol) 112.99 g (1.0 mol)
Water 225 mL 22.60 mL
Liquid Ammonia 102.24 g (6.0 mol) 136.32 g (8.0 mol)
Catalyst (CuO-Co₂O₃/Al₂O₃-diatom) 22.5 g 10.0 g
Temperature 160–180 °C 175–180 °C
Pressure 8–12 MPa 8–12 MPa
Reaction Time 4–5 hours 4–5 hours
Yield of 1,2-Propanediamine 66.19 g (89.3%) 64.86 g (87.5%)

Advantages:

  • The process is completed in a single high-pressure reactor, reducing equipment investment and improving production efficiency.
  • Excess ammonia can be recycled, lowering raw material costs.
  • The process minimizes pollution emissions.
  • Catalyst preparation by coprecipitation and subsequent drying, roasting, and reduction ensures high activity and selectivity.

Preparation via Hydrogenation of α-Amino Isopropyl Alcohol in Liquid Ammonia

Method Overview:

An alternative synthetic route involves the reaction of α-amino isopropyl alcohol with liquid ammonia and hydrogen in the presence of a supported nickel catalyst.

Process Details:

  • Reactants: α-amino isopropyl alcohol, liquid ammonia, hydrogen gas.
  • Catalyst: Supported nickel catalyst on alumina (Ni/Al₂O₃), often promoted with rhenium (Re) and potassium carbonate (K₂CO₃) as an auxiliary.
  • Reaction Conditions: Temperature 160–220 °C, pressure 8–12 MPa, reaction duration 6–15 hours.
  • Solvent: Water or other reaction solvents are used to enhance solvation and reduce side reactions.
  • Procedure: The reactants, catalyst, auxiliary agent, and solvent are loaded into a reactor. Air is replaced with hydrogen, then liquefied ammonia and hydrogen are introduced. The mixture is heated to reaction temperature and maintained for the required time.
  • Post-Reaction: Catalyst is removed by filtration; the reaction solution is dehydrated by distillation and purified by rectification.

Performance Metrics:

  • Conversion efficiency of α-amino isopropyl alcohol: ~59.5%
  • Selectivity for 1,2-propanediamine: ~97.3%
  • No detectable formation of cyclammonium by-products (e.g., 2,5-lupetazin).

Example Reaction Parameters:

Parameter Value
α-Amino isopropyl alcohol 95 g
Supported Nickel Catalyst 2.9 g (3% of α-amino isopropyl alcohol)
Water 95 g
K₂CO₃ (Auxiliary) 4.75 g
Liquefied Ammonia 45 g
Hydrogen Pressure 3 MPa
Temperature 195 °C
Reaction Time 8 hours

Advantages:

  • High selectivity reduces purification complexity.
  • Use of hydrogen and ammonia under controlled conditions suppresses side reactions.
  • Catalyst and solvent systems improve reaction efficiency and product quality.

Traditional Ammoniation with Aqueous Ammonia

Method Overview:

A classical method involves ammoniating 1,2-dichloropropane with aqueous ammonia (approximately 25%) at elevated temperature and moderate pressure.

Process Details:

  • Reactants: 1,2-dichloropropane and 25% aqueous ammonia.
  • Reaction Conditions: Temperature about 150 °C, pressure around 2.45 MPa.
  • Post-Reaction: The reaction mixture is deammoniated, neutralized with sodium hydroxide, concentrated, desalted, and subjected to rectification.
  • Yield: Typically 65–70%.

Raw Material Consumption (per ton of product):

Raw Material Consumption (kg)
1,2-Dichloropropane (60%) 8000
Liquid Ammonia (95%) 3000
Sodium Hydroxide (40%) 100000

Advantages and Limitations:

  • This method is simpler but less efficient and has lower yield compared to high-pressure methods.
  • Requires neutralization and desalting steps.
  • Higher raw material consumption and lower selectivity.

Summary Table of Preparation Methods

Preparation Method Key Reactants Catalyst Conditions (°C, MPa) Reaction Time (h) Yield (%) Selectivity (%) Notes
High-pressure ammoniation of 1,2-dichloropropane 1,2-Dichloropropane, liquid ammonia, water CuO-Co₂O₃/Al₂O₃-diatom catalyst 160–180 °C, 8–12 MPa 4–5 87.5–89.3 High Single reactor, recyclable ammonia
Hydrogenation of α-amino isopropyl alcohol α-Amino isopropyl alcohol, liquid ammonia, hydrogen Supported Ni/Al₂O₃ catalyst with Re promoter 160–220 °C, 8–12 MPa 6–15 ~59.5 ~97.3 High selectivity, suppresses side products
Ammoniation with aqueous ammonia 1,2-Dichloropropane, 25% aqueous ammonia None specified ~150 °C, 2.45 MPa Not specified 65–70 Moderate Requires neutralization and desalting

Research Findings and Analysis

  • The high-pressure ammoniation method with CuO-Co mixed oxide catalysts is currently favored for industrial production due to its high yield, simplified process, and environmental advantages such as low pollution and ammonia recycling.
  • Catalyst composition and preparation significantly influence reaction efficiency and selectivity. Coprecipitation methods producing catalysts with 20–50% active ingredient loading on alumina carriers are optimal.
  • The hydrogenation route using α-amino isopropyl alcohol is notable for its high selectivity and suppression of unwanted cyclization side reactions, achieved by solvent effects and basic metal promoters.
  • Traditional aqueous ammonia methods are less efficient and more resource-intensive but remain relevant for smaller-scale or less demanding applications.

Q & A

What are the key thermodynamic properties of 1,2-Propanediamine, and how can they be experimentally determined?

Basic Research Question
The standard gas-phase enthalpy of formation (ΔfH°gas) for 1,2-Propanediamine is reported as -53.60 ± 0.46 kJ/mol , derived from combustion calorimetry and validated by NIST using data from Good and Moore (1970) . To experimentally determine thermodynamic properties:

  • Gas-phase calorimetry : Measure heat released during controlled combustion.
  • Chromatography : Use polar columns (e.g., PEG-2000) at 150–200°C to determine retention indices for vapor pressure and phase behavior .
  • Validation : Cross-reference with NIST Standard Reference Database 69 for quality assurance.

What safety precautions are necessary when handling N1,N1'-1,2-ethanediylbis-1,2-propanediamine in laboratory settings?

Basic Research Question
The compound is classified as a skin irritant (GHS Category 1A–1C) and poses acute oral/skin toxicity (Category 4). Key precautions include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .
  • Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep at 2–8°C in sealed containers to prevent degradation .

How should researchers design titration experiments to determine the basicity constants of 1,2-Propanediamine?

Basic Research Question
1,2-Propanediamine is a polyfunctional base with two amine groups. For titration:

  • Equipment : Use a pH probe interfaced with data-logging software for real-time monitoring .
  • Protocol : Titrate with standardized HCl, monitoring pH changes to identify equivalence points (pKa1 ≈ 9.0, pKa2 ≈ 6.0 predicted) .
  • Speciation Analysis : Calculate the distribution of unprotonated, monoprotonated, and diprotonated forms using the Henderson-Hasselbalch equation .

How does ionic strength affect the speciation of 1,2-Propanediamine in aqueous solutions?

Advanced Research Question
Ionic strength (e.g., from added salts like NaCl) impacts speciation by altering activity coefficients:

  • Debye-Hückel Theory : Adjust pKa values using the extended Debye-Hückel equation to account for ionic interactions .
  • Experimental Validation : Compare speciation profiles at varying ionic strengths (0.1–1.0 M) to theoretical models .
  • Data Interpretation : Note shifts in protonation states under high ionic strength, which may affect ligand-binding studies or coordination chemistry applications .

What computational methods are effective for analyzing conformational populations of 1,2-Propanediamine derivatives?

Advanced Research Question
Conformational analysis of derivatives (e.g., N1,N1'-ethylenebis variants) can be performed using:

  • Ab Initio Methods : Optimize geometries at the MP2/cc-pVTZ level to identify low-energy conformers .
  • Molecular Mechanics (CFF) : Screen conformational space for steric clashes or hydrogen-bonding patterns .
  • PCILO (Perturbative Configuration Interaction Using Localized Orbitals) : Predict relative stabilities of gauche and anti conformers .

What challenges arise when incorporating 1,2-Propanediamine derivatives into polymer synthesis?

Advanced Research Question
Derivatives like N,N''-1,2-ethanediylbis[1,3-propanediamine] are used in crosslinked polymers (e.g., polyamides or dendrimers). Key challenges include:

  • Reactivity Control : Optimize reaction conditions (pH, temperature) to prevent side reactions during copolymerization with hexanedioic acid or aziridine .
  • Characterization : Use MALDI-TOF or GPC to assess molecular weight distribution and branching efficiency .
  • Environmental Impact : Mitigate aquatic toxicity by ensuring complete polymerization and avoiding monomer release .

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